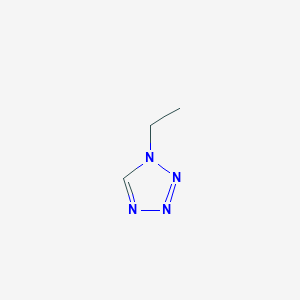

1-Ethyl-1h-tetrazole

Vue d'ensemble

Description

1-Ethyl-1h-tetrazole is a derivative of tetrazole . Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom .

Synthesis Analysis

A new series of bis/mono ethyl-1-aryl-1H-tetrazole-5-carboxylate has been synthesized by treating respective tetrazole with ethyl chloroformate in THF and DIPEA as a catalyst .Molecular Structure Analysis

Tetrazoles are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), disubstituted tetrazoles (1,5- or 2,5-disubstituted), and trisubstituted tetrazolium salts (1,3,5-, 1,4,5-, or 2,3,5-trisubstituted, where X– is any anion like Cl–, ClO4–, etc.) .Chemical Reactions Analysis

The phase-transition behavior and chemical reaction of 1H-tetrazole up to 100 GPa have been studied using in situ Raman, IR, X-ray diffraction, neutron diffraction techniques, and theoretical calculations .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Applications De Recherche Scientifique

Multicomponent Reactions in Tetrazole Synthesis

1-Ethyl-1h-tetrazole is part of the tetrazole family, significant in medicinal chemistry and drug design due to their bioisosterism with carboxylic acids and amides, along with their metabolic stability. These properties are enhanced through multicomponent reaction (MCR) chemistry, which provides access to various tetrazole scaffolds. This approach contributes to novel and diverse chemical structures, although the complete exploration of MCR pathways for tetrazoles is still ongoing (Neochoritis, Zhao, & Dömling, 2019).

Environmentally Benign Synthesis Approaches

In the synthesis of 5-Ethylthio-1H-tetrazole, a specific derivative, research has been conducted using water as a solvent and ethanol as a cosolvent. This method reduces the amount of reagents needed and achieves a product yield of 83.5%, representing an environmentally friendlier approach compared to traditional methods (Liu Yu-zhen, 2007).

Photochemistry and Spectroscopy of Tetrazole Derivatives

Investigations into the photochemistry and infrared spectroscopy of matrix-isolated 1H- and 2H-tautomers of ethyl tetrazole derivatives have been conducted. These studies, involving cryogenic argon matrices and quantum chemical calculations, contribute to understanding the conformational, spectroscopic, and photochemical properties of tetrazole compounds (Öğrüç Ildız & Fausto, 2021).

Copper Corrosion Inhibition

1-Ethyl-5-Mercapto Tetrazole (EMTT), a derivative of 1-Ethyl-1h-tetrazole, has been explored as a corrosion inhibitor for copper in sulfuric acid solutions. This application is particularly relevant in the pharmaceutical industry, where the compound demonstrated significant inhibition efficiency (Huang, 2022).

Development of Tetrazolium Ionic Liquids

The synthesis of 5-substituted 1H-tetrazoles, catalyzed by Cu-Zn alloy nanopowder, has led to the development of new tetrazolium ionic liquids. These ionic liquids, with various counterions, have potential applications in different scientific and industrial contexts due to their specific properties like hydrophilicity or hydrophobicity (Aridoss & Laali, 2011).

Synthesis and Biological Activities

1-Ethyl-1h-tetrazole derivatives have been synthesized for potential applications in biology and technology. For instance, chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives have shown promising antifungal activity, highlighting the biological potential of these compounds (Ambhore, 2021).

Orientations Futures

Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety. There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles. Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .

Propriétés

IUPAC Name |

1-ethyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDFYVBXRWSAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543228 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1h-tetrazole | |

CAS RN |

25108-33-2 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

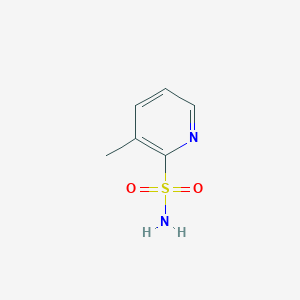

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

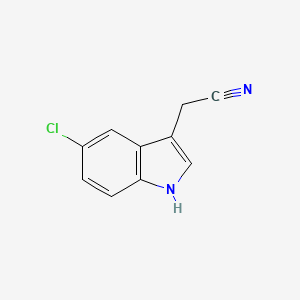

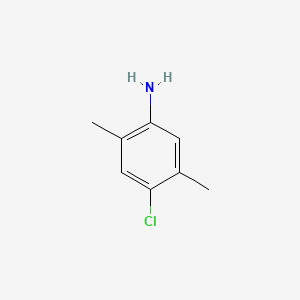

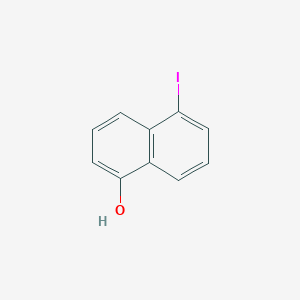

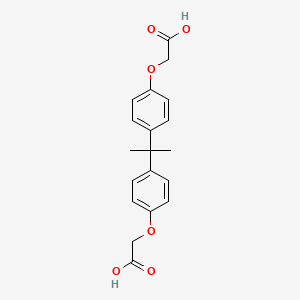

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)